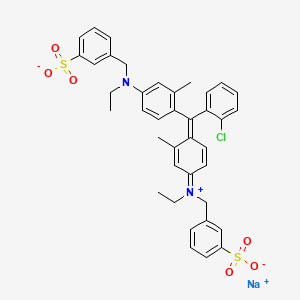
Acid green 22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Green 22, also known as Acid Brilliant Green BS, is a synthetic dye belonging to the class of acid dyes. These dyes are water-soluble and are primarily used for dyeing protein fibers such as wool, silk, and nylon. This compound is known for its vibrant green color and is widely used in various industries, including textiles, cosmetics, and biological staining .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acid Green 22 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments to facilitate the diazotization process. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under acidic conditions to form the dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often purified through recrystallization or other purification techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Acid Green 22 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or acidic/basic environments.
Major Products Formed:
Oxidation Products: Various oxidation products can be formed depending on the oxidizing agent and reaction conditions.
Reduction Products: The leuco form of this compound is a major product of reduction reactions.
Substitution Products: The specific products depend on the nature of the substituent and the reaction conditions.
Applications De Recherche Scientifique
Acid Green 22 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in biological staining to visualize cellular components under a microscope.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the cosmetics industry for coloring products
Mécanisme D'action
The mechanism of action of Acid Green 22 involves its interaction with specific molecular targets. In biological staining, the dye binds to cellular components, allowing for visualization under a microscope. The binding is often facilitated by electrostatic interactions between the negatively charged dye molecules and positively charged cellular structures. In industrial applications, the dye molecules interact with the fibers through similar electrostatic interactions, ensuring strong and durable coloration .
Comparaison Avec Des Composés Similaires
- Acid Green 16
- Acid Green 25
- Acid Green 27
Comparison: Acid Green 22 is unique in its vibrant green color and its specific applications in biological staining and textile dyeing. Compared to other similar compounds, this compound offers superior lightfastness and color stability, making it a preferred choice in various industries. Its chemical structure also allows for versatile modifications, enabling its use in a wide range of applications .
Propriétés
Numéro CAS |
5863-51-4 |
|---|---|
Formule moléculaire |
C39H38ClN2NaO6S2 |
Poids moléculaire |
753.3 g/mol |
Nom IUPAC |
sodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C39H39ClN2O6S2.Na/c1-5-41(25-29-11-9-13-33(23-29)49(43,44)45)31-17-19-35(27(3)21-31)39(37-15-7-8-16-38(37)40)36-20-18-32(22-28(36)4)42(6-2)26-30-12-10-14-34(24-30)50(46,47)48;/h7-24H,5-6,25-26H2,1-4H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |
Clé InChI |
AYQGOOLZDOHXAY-UHFFFAOYSA-M |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=CC=C5Cl)C.[Na+] |
SMILES isomérique |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=CC=C5Cl)C.[Na+] |
SMILES canonique |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=CC=C5Cl)C.[Na+] |
Key on ui other cas no. |
5863-51-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















